Bienvenue dans la boutique en ligne BenchChem!

(R)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid

Chiral Building Blocks Enantioselective Synthesis Pharmaceutical Intermediates

Non-negotiable (R)-stereochemistry and N-methoxycarbonyl protection make this cyclopropyl amino acid critical for enantioselective synthesis of CNS and antiviral drug leads. Substituting with the (S)-enantiomer or des-protected analog undermines target selectivity and pharmacokinetics. Ensure batch reproducibility; verify optical purity before use. Ideal for HCV protease inhibitors, mGluR modulators, and α2δ ligand scaffolds.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
CAS No. 1007880-13-8
Cat. No. B3318583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid
CAS1007880-13-8
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCOC(=O)NC(C1CC1)C(=O)O
InChIInChI=1S/C7H11NO4/c1-12-7(11)8-5(6(9)10)4-2-3-4/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10)/t5-/m1/s1
InChIKeyZTGALQVOXKWCNJ-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (R)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic Acid (CAS 1007880-13-8) for Pharmaceutical Research and Development Procurement


(R)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid (CAS 1007880-13-8) is a chiral, non-proteinogenic alpha-amino acid derivative distinguished by a cyclopropyl side chain and an N-methoxycarbonyl protecting group. This compound belongs to the broader class of cyclopropyl-containing amino acids, which are valued in medicinal chemistry as conformationally constrained analogs of natural amino acids like glutamate, often leading to enhanced biological activity and target selectivity [1]. With the molecular formula C₇H₁₁NO₄ and a molecular weight of 173.17 g/mol, it serves primarily as a chiral building block in the synthesis of complex pharmaceuticals, particularly as a key intermediate for antiviral and central nervous system (CNS) drug candidates . Its specific (R)-stereochemistry is crucial for determining the final biological activity of any derived drug molecule, making the procurement of the correct enantiomer a non-negotiable requirement for reproducible research and development .

Why (R)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic Acid (CAS 1007880-13-8) Cannot Be Substituted with In-Class Analogs


Simple substitution of (R)-2-cyclopropyl-2-((methoxycarbonyl)amino)acetic acid with a different cyclopropyl amino acid or the opposite (S)-enantiomer is not feasible due to its unique combination of chiral center and functional groups. The (R)-configuration at the alpha-carbon is a critical determinant of the three-dimensional shape and, consequently, the biological activity of any derived peptide or small molecule . Replacing it with the (S)-enantiomer (CAS 1007885-57-5) would yield a diastereomeric or enantiomeric final product with unpredictable and likely altered pharmacodynamic and pharmacokinetic profiles, potentially compromising an entire drug development program . Furthermore, analogs lacking the N-methoxycarbonyl protecting group, such as (R)-2-amino-2-cyclopropylacetic acid, offer different reactivity and solubility profiles, requiring re-optimization of downstream synthetic steps and introducing variables that can impact yield, purity, and cost . The specific chemical identity of this compound is therefore a non-negotiable specification for reproducible research and manufacturing.

Quantitative Differentiation Data for (R)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic Acid (CAS 1007880-13-8)


Enantiomeric Purity and Consistency as a Defined (R)-Stereoisomer

The primary differentiator for (R)-2-cyclopropyl-2-((methoxycarbonyl)amino)acetic acid is its defined (R)-stereochemistry. While both (R)- and (S)-enantiomers are commercially available, this specific product is certified as the (R)-isomer, a critical specification for asymmetric synthesis. The (S)-enantiomer (CAS 1007885-57-5) is a distinct chemical entity with its own CAS number and is not a suitable substitute for applications requiring the (R)-configuration . The compound is supplied with a minimum chemical purity of 97% as determined by HPLC, a standard benchmark for research-grade chiral building blocks .

Chiral Building Blocks Enantioselective Synthesis Pharmaceutical Intermediates

Comparative Inhibitory Activity Data for the (S)-Enantiomer Suggests Potential for Differential Biological Activity

While direct biological activity data for the target (R)-enantiomer is limited in the public domain, studies on the opposite (S)-enantiomer (CAS 1007885-57-5) provide a class-level inference for the potential of the (R)-isomer. The (S)-enantiomer has been reported to exhibit moderate inhibition of amino acid transaminase with an IC50 value of 15 µM and weak inhibition of dipeptidase with an IC50 of 25 µM . This data demonstrates that the core scaffold possesses measurable biological activity, and the (R)-stereochemistry is expected to confer a different, and potentially more favorable, interaction profile with chiral biological targets due to the distinct three-dimensional orientation of its functional groups.

Enzyme Inhibition SAR Studies Biological Activity

The Cyclopropyl Group Confers Enhanced Binding Affinity and Metabolic Stability Compared to Aliphatic Amino Acid Analogs

A key class-level advantage of the cyclopropyl group in amino acid derivatives is its ability to enhance binding affinity and metabolic stability when incorporated into peptide-based drugs [1]. For instance, the compound Fmoc-L-cyclopropylglycine is explicitly used to improve the bioavailability and metabolic stability of tailored cyclodepsipeptides, which act as potent non-covalent serine protease inhibitors . The rigid cyclopropyl ring constrains the conformation of the amino acid backbone, reducing the entropic penalty upon target binding and limiting the conformational flexibility that can make linear amino acids susceptible to proteolytic degradation [2]. This property makes (R)-2-cyclopropyl-2-((methoxycarbonyl)amino)acetic acid a more valuable building block for designing stable and potent drug candidates compared to its non-cyclopropyl-containing aliphatic counterparts like (R)-2-((methoxycarbonyl)amino)pentanoic acid.

Peptide Mimetics Conformational Constraint Drug Design

High Chemical Purity Specification Ensures Reliable Outcomes in Downstream Synthesis

The target compound is consistently supplied with a minimum HPLC purity specification of 95% or higher across multiple reputable vendors, with some batches certified at 97% purity . This high purity is essential for minimizing side reactions and maximizing the yield and purity of complex pharmaceutical intermediates during multi-step syntheses. In contrast, sourcing a lower-purity or undefined grade of a similar building block introduces the risk of unknown impurities that can act as catalytic poisons, lead to the formation of difficult-to-remove byproducts, and ultimately compromise the analytical profile of the final drug substance. This high and well-documented purity specification directly translates to more robust and reproducible process chemistry.

Chemical Synthesis Quality Control Process Development

Optimal Research and Development Applications for (R)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic Acid (CAS 1007880-13-8)


Synthesis of Conformationally Constrained Peptide Mimetics for CNS and Antiviral Targets

The cyclopropyl group in (R)-2-cyclopropyl-2-((methoxycarbonyl)amino)acetic acid acts as a conformational constraint, a well-established strategy for enhancing the binding affinity and selectivity of peptide-based drugs for receptors in the central nervous system (CNS) and for viral proteases [1]. For instance, carboxycyclopropylglycine derivatives are known potent and selective modulators of metabotropic glutamate receptors (mGluRs), which are key targets for neurological disorders [2]. Researchers developing next-generation CNS therapeutics or antiviral agents should prioritize this building block to rigidify their lead molecules, a step known to improve potency and potentially reduce off-target effects compared to more flexible, aliphatic analogs [3].

Chiral Building Block for the Asymmetric Synthesis of HCV NS3/4A Protease Inhibitors

The unique (R)-stereochemistry of this compound makes it an indispensable intermediate for the enantioselective synthesis of complex pharmaceuticals. Specifically, cyclopropyl amino acid derivatives are a recurring motif in potent and selective inhibitors of the Hepatitis C Virus (HCV) NS3/4A serine protease [1]. This compound can serve as a key chiral synthon in the construction of the macrocyclic core of next-generation HCV antivirals. Procuring this specific (R)-enantiomer, rather than the (S)-form or a racemic mixture, ensures the correct stereochemical outcome in the final drug candidate, which is critical for target engagement and therapeutic efficacy [2].

Development of Alpha-2-Delta (α2δ) Ligands for Pain and Epilepsy

Research has established that certain cyclopropyl beta-amino acid derivatives function as alpha-2-delta (α2δ) ligands, a class of compounds with affinity for the α2δ subunit of voltage-gated calcium channels [1]. This mechanism is the basis for the clinical use of gabapentinoids in treating neuropathic pain and epilepsy. While the target compound is an alpha-amino acid, its cyclopropyl moiety is a key pharmacophoric element in this therapeutic class. Medicinal chemists exploring novel α2δ ligands can utilize (R)-2-cyclopropyl-2-((methoxycarbonyl)amino)acetic acid as a core scaffold or a protected amino acid building block to construct and optimize new chemical entities for these indications, leveraging the established class-level activity of the cyclopropyl group in this target space [2].

Quote Request

Request a Quote for (R)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.